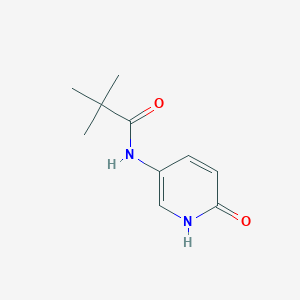![molecular formula C12H17NO4 B8640005 [(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester](/img/structure/B8640005.png)
[(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester typically involves the reaction of 3,4-dihydroxybutylamine with benzyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
[(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of carbamates or other ester derivatives.
科学的研究の応用
[(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester is used in various scientific research applications, including:
作用機序
The mechanism of action of [(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
類似化合物との比較
Similar Compounds
- [(Rac)-3,4-dihydroxy-butyl]-carbamic acid methyl ester
- [(Rac)-3,4-dihydroxy-butyl]-carbamic acid ethyl ester
- [(Rac)-3,4-dihydroxy-butyl]-carbamic acid propyl ester
Uniqueness
[(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. The benzyl ester group can enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its methyl, ethyl, or propyl counterparts .
特性
分子式 |
C12H17NO4 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
benzyl N-(3,4-dihydroxybutyl)carbamate |
InChI |
InChI=1S/C12H17NO4/c14-8-11(15)6-7-13-12(16)17-9-10-4-2-1-3-5-10/h1-5,11,14-15H,6-9H2,(H,13,16) |
InChIキー |
PTQUXYVTTVBQJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(CO)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B8639936.png)

![4-[bis(2-bromoethyl)amino]benzoic acid](/img/structure/B8639942.png)










